molecular formula C10H9Cl2NO4S B1620769 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid CAS No. 31914-94-0

2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid

Cat. No.: B1620769
CAS No.: 31914-94-0
M. Wt: 310.15 g/mol
InChI Key: VMUPPLUBIZMXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid is a chemical compound with the molecular formula C10H9Cl2NO4S. It is known for its applications in proteomics research and is often used as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with chloro sulfonic acid in the presence of a catalyst. The intermediate product is then subjected to aminolysis and acidification to yield the final compound .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The process involves dissolving the intermediate product in water, followed by decolorization and recrystallization. This method is advantageous due to its low material cost and high product yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopropylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4S/c11-7-4-8(12)9(3-6(7)10(14)15)18(16,17)13-5-1-2-5/h3-5,13H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUPPLUBIZMXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368953
Record name 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31914-94-0
Record name Benzoic acid, 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31914-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.